3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid is a complex organic compound characterized by its unique structural features, including a brominated benzodioxin moiety and an acrylic acid derivative. This compound has garnered attention in various fields of research due to its potential biological activities and applications.
This compound can be synthesized through various organic chemistry methods, often involving the bromination of precursors followed by specific coupling reactions. The synthesis routes typically include the use of reagents that facilitate the formation of the benzodioxin structure and subsequent modifications to introduce the prop-2-enoic acid functionality.
3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid falls under the category of organic compounds, specifically as a member of the benzodioxin derivatives and unsaturated carboxylic acids. Its classification is significant for understanding its reactivity and potential applications in medicinal chemistry.
The synthesis of 3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid typically involves several key steps:
Specific reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for optimizing yield and purity. For instance, using polar aprotic solvents can enhance reaction rates and selectivity during bromination steps.
The molecular structure of 3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid can be represented using various chemical notation systems:
Property | Value |
---|---|
Molecular Formula | C11H10BrO3 |
Molecular Weight | 287.10 g/mol |
IUPAC Name | 3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid |
InChI Key | InChI=1S/C11H10BrO3/c12(11)9(13)7(14)5(15)6(10)8(12)4/h7H,1H2,(H,14)(H,15)(H,9)(H,10) |
The compound's structure features a bromine atom attached to a benzodioxin core and a propene side chain with a carboxylic acid functional group. This configuration is essential for its biological activity.
3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid is expected to undergo several types of chemical reactions:
Common reagents for these reactions include sodium hydroxide for substitution reactions and standard coupling agents for esterification. Reaction conditions such as temperature and solvent influence the reaction pathways significantly.
The mechanism of action for 3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid involves its interaction with biological targets:
Studies suggest that compounds with similar structures exhibit antimicrobial and anticancer properties by interfering with cellular signaling pathways or metabolic processes.
The physical properties of 3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid include:
Property | Value |
---|---|
Appearance | Solid or crystalline |
Melting Point | Approximately 120°C |
Solubility | Soluble in organic solvents |
Chemical properties include:
3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid has potential applications in several scientific fields:
The compound's unique structure combined with its reactivity makes it a candidate for further exploration in drug development and synthetic applications in chemistry.
The 1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry due to its presence in pharmacologically active compounds targeting inflammation, cancer, and metabolic disorders. This heterocyclic system consists of a fused benzene ring and a 1,4-dioxane ring, conferring metabolic stability while allowing strategic substitutions for activity modulation. Benzodioxin derivatives exhibit diverse biological activities through interactions with enzymes, receptors, and signaling pathways. Their structural rigidity enables precise three-dimensional positioning of functional groups, making them ideal frameworks for designing targeted therapeutics [3]. Hybrid scaffolds incorporating benzodioxin have shown enhanced bioactivity profiles, as evidenced by their application in guided bone regeneration materials where they facilitate controlled release of bioactive components and improve interfacial compatibility with biological tissues [8].
Table 1: Therapeutic Applications of Benzodioxin Derivatives
Derivative Structure | Key Modifications | Primary Therapeutic Area | Mechanistic Action |
---|---|---|---|
1,4-Benzodioxin-6-carboxamide | C6-carboxamide linkage | Anti-inflammatory | COX-2 inhibition |
2,3-Dihydro-1,4-benzodioxin-6-yl acetic acid | Acetic acid side chain | Analgesic | TRP channel modulation |
8-Methoxy-1,4-benzodioxane | 8-position methoxy | Antimicrobial | Membrane disruption |
8-Bromo-1,4-benzodioxin-propenoic acid | Bromine + propenoic acid | Anticancer | Kinase inhibition |
The propenoic acid (acrylic acid) moiety, characterized by a conjugated double bond and carboxylic acid group, serves as a versatile pharmacophore in bioactive molecules. Its structural features enable three critical functions:
In the context of hybrid scaffolds, propenoic acid derivatives exhibit enhanced cellular uptake due to their partial negative charge, facilitating interaction with organic anion transporters. This property is leveraged in drug design to improve tissue distribution and intracellular accumulation, as demonstrated in self-healing hydrogels where acrylic acid derivatives regulate mineralization properties and bioactive component release kinetics [8].
Table 2: Bioactivity Profiles of Propenoic Acid-Containing Compounds
Compound Class | Key Structural Features | Biological Activity | Mechanistic Basis |
---|---|---|---|
Cinnamic acids | Aryl-propenoic acid | Antioxidant | Free radical scavenging |
Tyrosine kinase inhibitors | Heterocycle-propenoic acid | Anticancer | EGFR inhibition |
Benzodioxin-propenoic acid hybrids | Brominated benzodioxin + propenoic acid | Anti-proliferative | p38 MAPK inhibition |
Hydrogel monomers | Crosslinked propenoic acid | Osteogenic | Calcium chelation |
Bromine introduction at the 8-position of the benzodioxin scaffold serves multiple strategic purposes in drug design:
The strategic placement of bromine at the 8-position rather than other sites (e.g., 6- or 7-positions) optimizes steric complementarity with hydrophobic enzyme subpockets. This positional preference has been validated through comparative molecular docking studies showing enhanced binding affinity for 8-bromo derivatives versus their 6-bromo isomers in kinase targets like p38 MAPK, where the halogen occupies a lipophilic cleft adjacent to the gatekeeper residue [6] [9].
Table 3: Comparative Analysis of Halogen Substitution Effects
Positional Isomer | Relative Binding Affinity (p38 MAPK) | Log P | Metabolic Stability (t½, min) |
---|---|---|---|
6-Bromo derivative | 1.0 (reference) | 2.85 | 42 |
8-Bromo derivative | 3.2-fold increase | 3.15 | 89 |
7-Bromo derivative | 0.8-fold | 2.92 | 51 |
5,8-Dibromo derivative | 2.1-fold | 3.82 | 121 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: